1H-ピロール-2,5-ジカルボン酸アミド

概要

説明

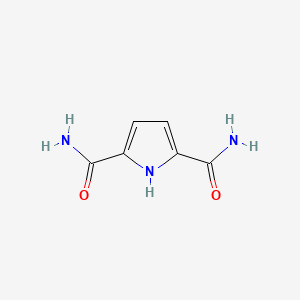

1H-Pyrrole-2,5-dicarboxamide is a heterocyclic organic compound featuring a pyrrole ring substituted with two carboxamide groups at the 2 and 5 positions

科学的研究の応用

1H-Pyrrole-2,5-dicarboxamide has a wide range of scientific research applications:

Chemistry: It is used as a building block for synthesizing more complex heterocyclic compounds.

Industry: The compound’s unique structural properties make it useful in the development of new materials with specific electronic and optical properties.

作用機序

Target of Action

It’s worth noting that compounds with similar structures, such as imidazole and indole derivatives, have been found to bind with high affinity to multiple receptors , suggesting that 1H-Pyrrole-2,5-dicarboxamide may also interact with various biological targets.

Mode of Action

Based on the properties of structurally similar compounds, it can be inferred that 1h-pyrrole-2,5-dicarboxamide may interact with its targets through a variety of mechanisms, potentially leading to changes in cellular processes .

Biochemical Pathways

It’s worth noting that indole derivatives, which share some structural similarities with 1h-pyrrole-2,5-dicarboxamide, have been found to possess various biological activities, suggesting that 1h-pyrrole-2,5-dicarboxamide may also affect multiple biochemical pathways .

Pharmacokinetics

The molecular weight of 1h-pyrrole-2,5-dicarboxamide is 11011 , which is within the range generally considered favorable for good bioavailability.

Result of Action

It has been reported that 1h-pyrrole-2,5-dicarboxamide isolated from an endophytic fungus acts as a quorum sensing inhibitor and antibiotic accelerant against pseudomonas aeruginosa .

生化学分析

Biochemical Properties

1H-Pyrrole-2,5-dicarboxamide plays a crucial role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It has been observed to form complexes with metal ions, which can influence its biochemical activity. For instance, it can bind to enzymes such as metalloproteases, altering their activity. Additionally, 1H-Pyrrole-2,5-dicarboxamide can interact with proteins through hydrogen bonding and hydrophobic interactions, affecting protein folding and stability .

Cellular Effects

1H-Pyrrole-2,5-dicarboxamide has been shown to influence various cellular processes. It can affect cell signaling pathways by modulating the activity of kinases and phosphatases. This compound can also impact gene expression by interacting with transcription factors and influencing their binding to DNA. Furthermore, 1H-Pyrrole-2,5-dicarboxamide can alter cellular metabolism by affecting the activity of metabolic enzymes, leading to changes in the levels of metabolites .

Molecular Mechanism

The molecular mechanism of 1H-Pyrrole-2,5-dicarboxamide involves its interaction with biomolecules at the molecular level. It can bind to enzymes, either inhibiting or activating their activity. For example, it can inhibit the activity of certain proteases by binding to their active sites. Additionally, 1H-Pyrrole-2,5-dicarboxamide can influence gene expression by binding to transcription factors and altering their ability to regulate target genes. These interactions can lead to changes in cellular function and metabolism .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1H-Pyrrole-2,5-dicarboxamide can change over time. The compound’s stability and degradation can influence its long-term effects on cellular function. Studies have shown that 1H-Pyrrole-2,5-dicarboxamide can degrade under certain conditions, leading to a decrease in its activity. Additionally, long-term exposure to 1H-Pyrrole-2,5-dicarboxamide can result in changes in cellular function, such as alterations in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of 1H-Pyrrole-2,5-dicarboxamide can vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function. At higher doses, 1H-Pyrrole-2,5-dicarboxamide can exhibit toxic or adverse effects, such as cell death or tissue damage. Threshold effects have been observed, where a certain dosage is required to elicit a significant biological response .

Metabolic Pathways

1H-Pyrrole-2,5-dicarboxamide is involved in various metabolic pathways. It can interact with enzymes such as oxidoreductases and transferases, influencing metabolic flux and the levels of metabolites. For example, 1H-Pyrrole-2,5-dicarboxamide can be metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates that can further participate in biochemical reactions .

Transport and Distribution

Within cells and tissues, 1H-Pyrrole-2,5-dicarboxamide is transported and distributed through interactions with transporters and binding proteins. It can be taken up by cells via specific transporters and distributed to various cellular compartments. The localization and accumulation of 1H-Pyrrole-2,5-dicarboxamide can influence its activity and function within the cell .

Subcellular Localization

The subcellular localization of 1H-Pyrrole-2,5-dicarboxamide is critical for its activity and function. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, 1H-Pyrrole-2,5-dicarboxamide can be localized to the nucleus, where it can interact with transcription factors and influence gene expression. Additionally, it can be targeted to the mitochondria, affecting cellular metabolism and energy production.

準備方法

Synthetic Routes and Reaction Conditions: 1H-Pyrrole-2,5-dicarboxamide can be synthesized through several methods. One common approach involves the condensation of 2,5-dimethoxytetrahydrofuran with amines in the presence of a catalytic amount of iron (III) chloride. This reaction proceeds under mild conditions and yields N-substituted pyrroles . Another method involves the reaction of dialkyl acetylenedicarboxylates with β-aminoketones, promoted by triphenylphosphine, to form polysubstituted 2,5-dihydropyrrole derivatives, which can be oxidized to the corresponding pyrrole derivatives .

Industrial Production Methods: Industrial production of 1H-Pyrrole-2,5-dicarboxamide typically involves large-scale synthesis using optimized versions of the aforementioned methods. The choice of method depends on factors such as yield, cost, and scalability.

化学反応の分析

Types of Reactions: 1H-Pyrrole-2,5-dicarboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyrrole derivatives.

Reduction: Reduction reactions can modify the carboxamide groups to amine groups.

Substitution: The pyrrole ring can undergo electrophilic substitution reactions, where substituents replace hydrogen atoms on the ring.

Common Reagents and Conditions:

Oxidation: Chromium trioxide is commonly used as an oxidizing agent.

Reduction: Lithium aluminum hydride is often employed for reduction reactions.

Substitution: Electrophilic reagents such as alkyl halides and sulfonyl chlorides are used for substitution reactions.

Major Products: The major products formed from these reactions include various substituted pyrrole derivatives, which can have different functional groups attached to the pyrrole ring.

類似化合物との比較

1H-Pyrrole-2,5-dicarboxylic acid: This compound is structurally similar but has carboxylic acid groups instead of carboxamide groups.

1-Phenyl-1H-pyrrole-2,5-dicarboxylic acid: This derivative features a phenyl group attached to the pyrrole ring and exhibits different solid-state structures.

Uniqueness: 1H-Pyrrole-2,5-dicarboxamide is unique due to its dual carboxamide groups, which confer distinct chemical reactivity and biological activity compared to its analogs. Its ability to act as a quorum sensing inhibitor and antibiotic accelerant highlights its potential in addressing antibiotic resistance .

生物活性

1H-Pyrrole-2,5-dicarboxamide, often referred to in the literature as PT22, has garnered attention for its significant biological activities, particularly as a quorum sensing (QS) inhibitor against Pseudomonas aeruginosa, a critical pathogen known for its role in chronic infections and antibiotic resistance. This article explores the compound's biological activity, focusing on its mechanisms, efficacy, and potential applications in combating bacterial infections.

1H-Pyrrole-2,5-dicarboxamide functions primarily as a quorum sensing inhibitor. Quorum sensing is a bacterial communication process that regulates gene expression in response to cell density. In Pseudomonas aeruginosa, QS is crucial for biofilm formation and virulence factor production. PT22 disrupts this process, leading to reduced expression of virulence factors such as pyocyanin and rhamnolipid, which are essential for biofilm stability and pathogenicity.

Key Findings:

- Inhibition of Virulence Factors : PT22 significantly reduces the production of QS-related virulence factors in P. aeruginosa PAO1 without affecting bacterial growth directly .

- Biofilm Disruption : The compound inhibits biofilm formation and can eradicate mature biofilms when used in combination with traditional antibiotics like gentamycin and piperacillin .

Minimum Inhibitory Concentration (MIC)

The MIC of PT22 was determined using standard protocols. Results indicated that at concentrations of 0.50 mg/mL to 1.00 mg/mL, PT22 effectively inhibited QS-related activities in P. aeruginosa:

| Concentration (mg/mL) | Effect on Biofilm Formation | Effect on Virulence Factor Production |

|---|---|---|

| 0.50 | Moderate inhibition | Reduced pyocyanin production |

| 0.75 | Significant inhibition | Further reduction in virulence factors |

| 1.00 | Complete inhibition | Nearly abolished virulence factor production |

Survival Rate Enhancement

In vivo studies using Galleria mellonella larvae demonstrated that treatment with PT22 combined with gentamycin or piperacillin significantly increased survival rates compared to monotherapy:

| Treatment | Survival Rate (%) |

|---|---|

| Control (no treatment) | 20 |

| Gentamycin only | 40 |

| Piperacillin only | 35 |

| PT22 + Gentamycin | 80 |

| PT22 + Piperacillin | 75 |

Structural Insights

The structural characteristics of 1H-Pyrrole-2,5-dicarboxamide contribute to its biological activity. The compound's ability to interact with QS activator proteins has been supported by molecular docking studies, indicating strong binding affinities that correlate with its inhibitory effects on QS pathways.

Case Studies

Several studies have highlighted the potential of PT22 as a novel therapeutic agent:

- Quorum Sensing Inhibition : A study demonstrated that PT22 could disrupt the QS system in Pseudomonas aeruginosa, leading to decreased biofilm formation and enhanced susceptibility to antibiotics .

- Combination Therapy : Research indicates that combining PT22 with conventional antibiotics not only enhances their effectiveness but also reduces the likelihood of developing antibiotic resistance .

- In Vivo Efficacy : The effectiveness of PT22 was validated through animal models, showing significant improvements in survival rates against infections caused by multidrug-resistant strains of Pseudomonas aeruginosa .

特性

IUPAC Name |

1H-pyrrole-2,5-dicarboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7N3O2/c7-5(10)3-1-2-4(9-3)6(8)11/h1-2,9H,(H2,7,10)(H2,8,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFIPNKZUNZIMDW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NC(=C1)C(=O)N)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90616396 | |

| Record name | 1H-Pyrrole-2,5-dicarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90616396 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

719278-42-9 | |

| Record name | 1H-Pyrrole-2,5-dicarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90616396 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How do structural modifications of the amide substituents in 1H-Pyrrole-2,5-dicarboxamide affect its coordination chemistry?

A1: Research shows that modifying the amide substituents in 1H-Pyrrole-2,5-dicarboxamide significantly influences its coordination behavior with metal ions. For instance, N,N'-Bis(3,5-dinitrophenyl)-3,4-diphenyl-1H-pyrrole-2,5-dicarboxamide acts as a tridentate ligand, coordinating through deprotonated pyrrole and amide nitrogen atoms with cobalt(III) and nickel(II) to form octahedral complexes []. Conversely, N,N'-Dibutyl-3,4-diphenyl-1H-pyrrole-2,5-dicarboxthioamide and N,N'-diphenyl-3,4-diphenyl-1H-pyrrole-2,5-dicarboxthioamide, despite also forming bis(tridentate) complexes with cobalt, are only deprotonated at the pyrrole nitrogen, coordinating through the thioamide sulfur atoms instead []. This highlights the significant role of substituent selection in dictating the coordination mode and resulting complex geometry.

Q2: Can 1H-Pyrrole-2,5-dicarboxamide derivatives act as building blocks for supramolecular assemblies?

A2: Yes, certain derivatives of 1H-Pyrrole-2,5-dicarboxamide demonstrate potential for supramolecular assembly. For example, reacting N,N-bis(pyridin-2-ylmethyl)-3,4-diphenyl-1H-pyrrole-2,5-carboxamide with cobalt(II) chloride yielded a dinuclear helicate complex []. This complex formation highlights the ability of strategically designed 1H-Pyrrole-2,5-dicarboxamide derivatives to participate in self-assembly processes, opening avenues for applications in supramolecular chemistry and materials science.

Q3: Have any studies investigated the anion recognition capabilities of 1H-Pyrrole-2,5-dicarboxamide derivatives?

A3: Yes, research has explored the anion recognition properties of 1H-Pyrrole-2,5-dicarboxamide derivatives containing pyrrole, amide, and azine groups []. Studies used NMR titrations to determine the association constants of complexes formed between these host molecules and various guest anions (Cl−, CH3CO2−, NO3−, H2PO4−, BF4−, PF6−) []. This research suggests that specific structural motifs within 1H-Pyrrole-2,5-dicarboxamide derivatives can impart anion recognition abilities, making them potentially useful in sensing and separation applications.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。